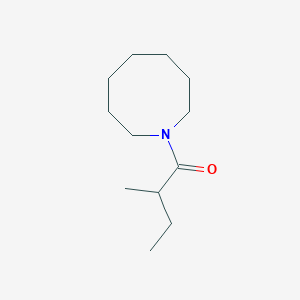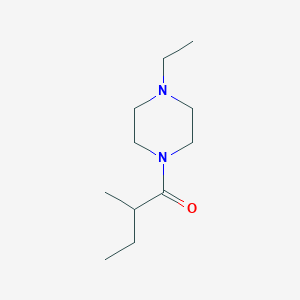
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one is a chemical compound that belongs to the class of cathinones. It is commonly known as 4-Ethylpentedrone (4-EPD) and is a derivative of the well-known stimulant drug, cathinone. 4-EPD has gained significant attention in the scientific community due to its potential use in medicinal and research applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increased activity of dopamine and norepinephrine is responsible for the stimulant effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one.
Biochemical and Physiological Effects:
The use of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and cause stereotypic behavior. The long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other organs are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one in lab experiments include its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also relatively easy to synthesize and purify. However, the limitations of using 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one include its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
Future research on 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one should focus on its potential use as a treatment for depression and ADHD. Studies should also investigate the long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other organs. Other potential areas of research include the development of new analogs with improved pharmacological properties and the investigation of the use of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one in combination with other drugs.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one involves the reaction between 4-methylpentan-2-one and 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be increased by recrystallization or chromatographic separation.
Applications De Recherche Scientifique
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one has shown potential as a research tool for studying the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action makes 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one a potential candidate for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(3)11(14)13-8-6-12(5-2)7-9-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOSSUBWTRBXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

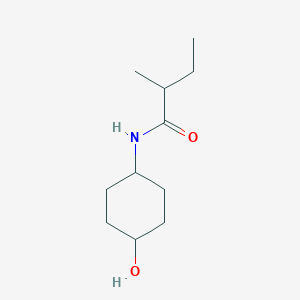
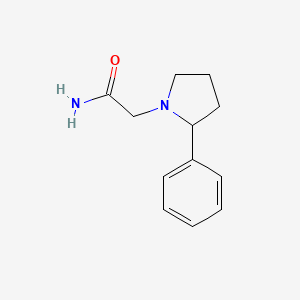

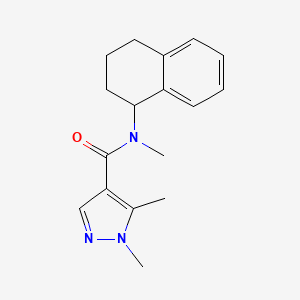
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)


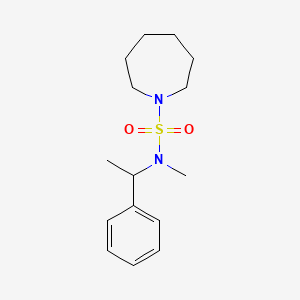
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
